molecular formula C9H11NO3 B556925 (2R,3S)-3-Phenylisoserine CAS No. 136561-53-0

(2R,3S)-3-Phenylisoserine

Cat. No. B556925
CAS RN: 136561-53-0
M. Wt: 181.19 g/mol
InChI Key: RZARFIRJROUVLM-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2R,3S)-3-Phenylisoserine” likely belongs to a class of organic compounds known as chiral molecules . These molecules contain one or more carbon atoms with four different groups attached, making them chiral . The “2R,3S” notation indicates the configuration of these chiral centers .


Molecular Structure Analysis

The molecular structure of “(2R,3S)-3-Phenylisoserine” would likely include a total of 13 bonds, with 5 non-H bonds and 1 rotatable bond . This is based on the structure of a similar compound, "(2R,3S)-2,3-dichlorobutane" .

Scientific Research Applications

(2R,3S)-3-Phenylisoserine: A Comprehensive Analysis of Scientific Research Applications

(1) Synthesis of Taxol: One of the most notable applications of (2R,3S)-3-Phenylisoserine is as an intermediate in the synthesis of Taxol (paclitaxel), a prominent chemotherapy medication used to treat various forms of cancer. The compound serves as a chiral building block for the side chain of Taxol, which is critical for its bioactivity .

properties

IUPAC Name

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZARFIRJROUVLM-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-3-Phenylisoserine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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